
trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
概要
説明
trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a cyclobutane derivative with two carboxylic acid groups, one of which is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 1,4-dihalobutanes with a suitable base, followed by esterification and carboxylation reactions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals and as a model compound for studying enzyme-catalyzed reactions. Its reactivity and structural features make it a valuable tool for understanding biochemical processes .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the development of new materials with unique properties .
作用機序
The mechanism by which trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in various chemical and biological processes .
類似化合物との比較
- cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
- trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
- trans-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Uniqueness: trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and ring size. The trans configuration and four-membered ring structure confer distinct reactivity and physical properties compared to its cis and cyclopropane or cyclopentane analogs .
特性
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-60-7 | |
| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
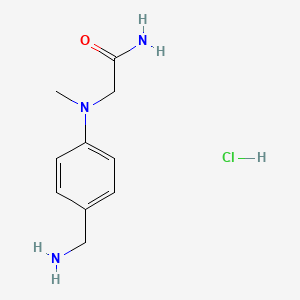
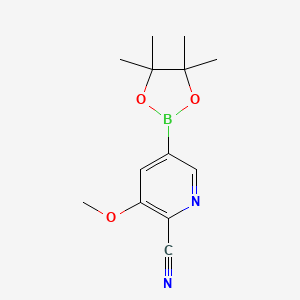
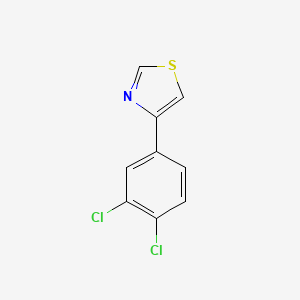
![Spiro[2.3]hexane-1-sulfonyl chloride](/img/structure/B2565070.png)
![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)
![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)
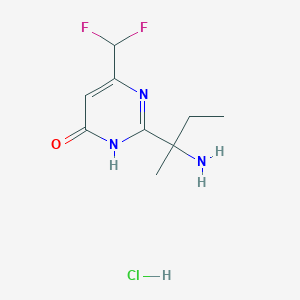
![N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2565078.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)
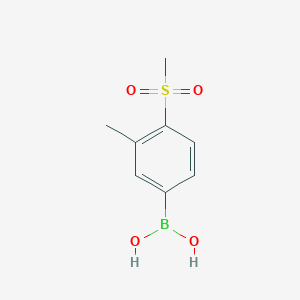
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2565081.png)
![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)
![1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione](/img/structure/B2565086.png)
![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)
